(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(5,6-dimethylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-9)10-7(6)2;;/h3-4H,5,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTAWUCMJADXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2551114-96-4 | |
| Record name | 1-(5,6-dimethylpyridin-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 5,6-dimethylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to achieve high yield and purity. The final product is then purified and crystallized to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of (5,6-Dimethylpyridin-2-yl)methanamine.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects: Electron-Donating vs. Steric Considerations: Dimethyl groups at positions 5 and 6 introduce steric hindrance, which could reduce binding to flat aromatic pockets compared to smaller substituents like hydrogen or single halogens .
Hazards and Safety: Limited toxicological data are available for most dihydrochloride salts in the evidence. For example, "(2S)-2,5-Diaminopentanamide dihydrochloride" () lacks thorough toxicological studies, suggesting caution in handling all similar compounds .
Notes
Comparisons are extrapolated from structural analogs.
Research Gaps : Further studies are needed to evaluate the toxicological profiles, metabolic stability, and receptor affinity of these compounds.
Regulatory Considerations : Compounds like "(6-Chloropyridin-2-yl)methanamine dihydrochloride" may require stringent handling protocols due to halogen content and undefined hazards .
Biological Activity
(5,6-Dimethylpyridin-2-yl)methanamine dihydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis methods, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 5 and 6 positions with methyl groups and possesses a methanamine functional group. Its molecular formula is with a molecular weight of approximately 209.11 g/mol. The dihydrochloride form enhances its solubility in water, making it suitable for various applications.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
- Antioxidant Properties : It demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Agrochemical Potential : Research suggests that this compound can be utilized in agricultural chemistry due to its biological activity against pests and pathogens.
Interaction Studies
Studies have focused on the compound's binding affinity to different biological targets. Its specific substitution pattern on the pyridine ring influences its reactivity and biological activity compared to structurally similar compounds.
Comparison Table of Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Amino-5-methylpyridine | CHN | Exhibits similar biological activity; simpler structure. |
| 3-Amino-4-methylpyridine | CHN | Different position of amino group; potential for different reactivity. |
| 4-(Aminomethyl)pyridine | CHN | Contains an amino group at a different position; used in similar applications. |
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Key methods include:
- Pyridine Derivative Reactions : Utilizing pyridine derivatives as starting materials to introduce the methanamine group.
- Methylation Processes : Employing methylating agents to achieve the desired substitution on the pyridine ring.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Antimicrobial Efficacy : In a study evaluating its antimicrobial properties, this compound was found to inhibit the growth of several bacterial strains, demonstrating its potential as a lead compound for antibiotic development.
- Oxidative Stress Protection : Another study examined its antioxidant effects in cellular models exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting protective benefits against cellular damage.
- Agrochemical Applications : Research into its use as an agrochemical revealed promising results in controlling plant pathogens, indicating potential utility in sustainable agriculture practices.
Q & A
Q. What are the standard synthetic routes for preparing (5,6-dimethylpyridin-2-yl)methanamine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves alkylation or amination of pyridine derivatives under controlled conditions. Key parameters include maintaining a pH of 8–10 (using bases like NaOH or KOH) and temperatures between 60–80°C to prevent side reactions. For dihydrochloride salt formation, hydrochloric acid is introduced in stoichiometric excess during the final quench step . Continuous flow reactors may improve scalability by ensuring consistent mixing and reducing impurities .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the pyridine ring substitution pattern and methyl group positions. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) with UV detection ensures >95% purity. X-ray crystallography may resolve ambiguities in stereochemistry, though it requires high-quality crystals .
Q. How does the dihydrochloride form influence solubility and stability compared to the free base?
The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show minimal degradation (<2%) when stored in desiccated, light-protected environments. Free bases, in contrast, exhibit hygroscopicity and lower thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies often arise from impurities or stereochemical variations. For example, chiral impurities in diastereomeric mixtures can skew receptor-binding assays. Mitigation strategies include:
Q. What methodologies are used to optimize reaction yields while minimizing byproducts in large-scale synthesis?
Design of Experiments (DoE) frameworks identify critical variables (e.g., solvent polarity, catalyst loading). For example:
- Solvent screening: Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates .
- Catalyst systems: Pd/C or Ni catalysts enhance reductive amination efficiency .
- In-line IR spectroscopy monitors intermediate formation, enabling real-time adjustments .
Q. How do structural modifications (e.g., fluorination or bromination) alter the compound’s pharmacokinetic properties?
Fluorination at the pyridine ring’s 4-position increases metabolic stability by reducing CYP450-mediated oxidation. Bromination at the 6-position enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuropharmacology studies. These modifications require re-optimization of salt-forming conditions to maintain crystallinity .
Q. What strategies are employed to validate the compound’s mechanism of action in complex biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
